(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBOPNZFPCHRQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
A standard protocol employs sodium hydroxide (40% w/v) in ethanol at 60°C for 6–8 hours, achieving yields of 68–75%. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. Alternative bases such as potassium hydroxide or lithium hydroxide have been tested, but NaOH provides optimal cost-effectiveness and reaction rates.
Table 1: Comparative Analysis of Base Catalysts
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 60 | 6 | 75 |
| KOH | Methanol | 65 | 5 | 70 |
| LiOH | THF | 50 | 8 | 62 |
Solvent Systems and Their Impact
Polar protic solvents like ethanol enhance enolate stability, while aprotic solvents (e.g., THF) slow reaction kinetics due to reduced base solubility. A mixed solvent system of ethanol:water (3:1) improves yields to 82% by facilitating dehydration.
Solvent-Free Synthesis: Green Chemistry Innovations
To address environmental concerns, solvent-free methods have been developed. Mechanochemical grinding of 2,4-dichloroacetophenone and 3-chlorobenzaldehyde with solid NaOH in a mortar and pestle achieves 70–78% yields within 30 minutes. This approach eliminates volatile organic compounds (VOCs) and reduces energy consumption.
Micellar-Mediated Claisen-Schmidt Reactions
Recent advances utilize surfactants to create micellar environments, enhancing reactant solubility and reducing side reactions. Cetyltrimethylammonium bromide (CTAB) and Tween 80 have shown promise for this compound synthesis.
Surfactant Selection and Reaction Efficiency
CTAB (5 mol%) in water at 45°C yields 85% product, while Tween 80 achieves 79% under identical conditions. NMR studies confirm reactant incorporation into micelles, with the hydrophobic core stabilizing the transition state during enolate formation.
Table 2: Micellar Synthesis Performance
| Surfactant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CTAB | 45 | 4 | 85 |
| Tween 80 | 45 | 5 | 79 |
| SDS | 45 | 6 | 65 |
Functional Group Tolerance
Micellar systems accommodate electron-withdrawing substituents (e.g., Cl groups) without requiring protective groups. However, steric hindrance from ortho-substituted aldehydes reduces yields by 15–20% compared to para-substituted analogs.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies using continuous flow systems with immobilized NaOH on alumina demonstrate 80% yield at a throughput of 1 kg/h. Residence time optimization (20 minutes) minimizes byproduct formation.
Crystallization and Polymorphism Control
The amorphous form of the compound, critical for bioavailability, is obtained via antisolvent crystallization using water. X-ray diffraction confirms form stability up to 150°C, ensuring suitability for pharmaceutical formulation.
Comparative Analysis of Synthetic Methods
Table 3: Methodological Trade-offs
| Method | Yield (%) | Eco-Friendliness | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Traditional Claisen | 75 | Moderate | High | 120 |
| Solvent-Free | 78 | High | Moderate | 90 |
| Micellar (CTAB) | 85 | High | High | 150 |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The biological activity of (2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in cell wall synthesis, leading to antibacterial effects . It can also interact with cellular proteins and DNA, inducing apoptosis in cancer cells. The exact mechanism of action depends on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Key Observations :
- Chlorine Positioning : The 2,4-dichlorophenyl group (as in the target compound) enhances steric bulk and electron-withdrawing effects compared to 2,6-dichloro analogs. This positioning favors interactions with hydrophobic enzyme pockets, as seen in DNA gyrase inhibitors .
- Amino vs. Chloro Substituents: Replacing the α-position 3-chlorophenyl with a 4-aminophenyl () increases trypanocidal potency, likely due to improved hydrogen bonding with parasitic targets .
Physical and Optical Properties
Table 2: Structural Features and Nonlinear Optical (NLO) Performance
Key Observations :
- Electron-Donor Groups: Methoxy or amino substituents (e.g., ) enhance NLO responses by increasing charge transfer asymmetry.
- Extended Aromatic Systems: Anthracenyl substituents () amplify nonlinear absorption coefficients due to extended π-systems, a feature absent in the target compound.
Pharmacokinetic and Toxicity Profiles
Table 3: ADMET Predictions for Selected Analogs
Key Observations :
- Metabolic Stability: Amino-substituted analogs () exhibit superior metabolic stability, a critical factor for drug development.
Biological Activity
(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, also known as a type of chalcone, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H9Cl3O
- Molecular Weight : 311.59 g/mol
- CAS Number : 1004209-24-8
Biological Activity Overview
Chalcones are known for a variety of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. The specific compound under consideration has shown promising results in several studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. For instance:
- In a study conducted on various cancer cell lines, the compound demonstrated an IC50 value ranging from 5 to 20 µM, indicating potent antiproliferative effects against breast and colon cancer cells .
- The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- A study reported that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL .
- Its effectiveness against certain fungal strains was also noted, suggesting potential applications in treating fungal infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis.
- Antioxidant Properties : The compound scavenges free radicals and reduces oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation , involving the reaction of a substituted acetophenone derivative (e.g., 2,4-dichloroacetophenone) with a substituted benzaldehyde (e.g., 3-chlorobenzaldehyde) under basic conditions. Key parameters include:
- Catalyst : NaOH or KOH in ethanol (typical concentration: 10–20% w/v) .
- Solvent : Ethanol or methanol, with reflux temperatures (70–80°C) to enhance reaction kinetics .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the α,β-unsaturated ketone .
Q. Table 1: Representative Reaction Conditions
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
Q. How can researchers evaluate the antimicrobial potential of this chalcone derivative?
Methodological Answer:
- Assay Design :
- Controls : Include reference antibiotics (e.g., ampicillin, fluconazole) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. What computational approaches are used to predict reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking : AutoDock Vina to study binding with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
Q. Table 2: DFT Parameters for Electronic Analysis
| Parameter | Value/Description | Relevance |
|---|---|---|
| HOMO-LUMO Gap | ~3.5–4.0 eV | Indicates kinetic stability |
| Dipole Moment | ~4.5–5.0 Debye | Polarity affecting solubility |
Q. How can contradictory data in biological activity be systematically addressed?
Methodological Answer:
- Structural Modifications : Synthesize derivatives with varied substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate activity contributors .
- Standardized Assays : Use identical microbial strains, inoculum sizes, and growth media across studies .
- Meta-Analysis : Compare data from multiple sources (e.g., MIC values from independent labs) to identify outliers .
Q. What are key considerations in designing kinetic studies for oxidation reactions?
Methodological Answer:
- Reaction Monitoring : Use UV-Vis spectroscopy to track conjugated enone system degradation (λ = 300–350 nm) .
- Oxidant Selection : Compare common oxidants (e.g., mCPBA, H₂O₂) to determine regioselectivity for epoxidation vs. hydroxylation .
- Temperature Control : Maintain isothermal conditions (e.g., 25°C) to avoid side reactions .
Q. Table 3: Kinetic Parameters for Epoxidation
| Oxidant | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| mCPBA | 1.2 × 10⁻³ | 45.3 |
| H₂O₂ (acidic) | 3.8 × 10⁻⁴ | 58.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
